molecular formula C16H13N3O4S B5805528 {2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid

{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid

Cat. No. B5805528
M. Wt: 343.4 g/mol
InChI Key: IYIYQTSVISWHQU-NSDISPIVSA-N
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Description

{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid, commonly known as FTHA, is a thiazolidine-based compound with potential pharmacological properties. It has been synthesized and studied extensively in recent years due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of FTHA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FTHA has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell growth. It also exhibits antimicrobial activity against various bacterial and fungal strains. FTHA has been shown to reduce the levels of reactive oxygen species and malondialdehyde, which are indicators of oxidative stress. Additionally, FTHA has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications. It is also relatively easy to synthesize and purify. However, FTHA has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by modifying the synthesis method and optimizing the storage conditions.

Future Directions

There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, FTHA can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. The development of FTHA-based derivatives and analogs can also be explored to improve its pharmacological properties and increase its efficacy. Finally, the potential toxicity and safety of FTHA should be further evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, FTHA is a thiazolidine-based compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been optimized and modified to improve its yield and purity. FTHA has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications, but also has some limitations. There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets.

Synthesis Methods

FTHA can be synthesized through a multistep process involving the condensation of 2-furancarboxaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide and oxidation with hydrogen peroxide. The final product is obtained through the reaction of the intermediate with 2-bromoacetic acid. This synthesis method has been optimized and modified to improve the yield and purity of FTHA.

Scientific Research Applications

FTHA has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. FTHA also exhibits cytotoxic effects against cancer cells and has been shown to induce apoptosis and cell cycle arrest. Additionally, FTHA has antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-14(21)9-13-15(22)19(11-5-2-1-3-6-11)16(24-13)18-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,20,21)/b17-10+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIYQTSVISWHQU-NSDISPIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=NN=CC3=CC=CO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=N/N=C/C3=CC=CO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-[(2E)-2-[(Furan-2-YL)methylidene]hydrazin-1-ylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-YL]acetic acid

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